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Compound of Interest

Compound Name: Gelomulide A

Cat. No.: B15591057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gelomulide A is a naturally occurring diterpenoid isolated from the plant Suregada multiflora

(formerly Gelonium multiflorum).[1][2] As a member of the ent-abietane class of diterpenoids,

Gelomulide A possesses a complex pentacyclic structure that has garnered interest for its

potential biological activities. The precise structural elucidation of such complex natural

products is fundamental for further research into their pharmacological properties and for the

development of potential therapeutic agents. This document provides detailed application notes

and protocols for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis

of Gelomulide A, essential techniques for its identification and characterization.

Molecular Structure and Properties
The structure of Gelomulide A was determined through extensive spectroscopic analysis,

including 1D and 2D NMR and mass spectrometry.

Table 1: Physicochemical Properties of Gelomulide A
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Property Value Source

Molecular Formula C₂₂H₃₀O₅ PubChem[3]

Molecular Weight 374.5 g/mol PubChem[3]

Exact Mass 374.20932405 Da PubChem[3]

IUPAC Name

[(1S,3R,8R,10S,11R,14S,16S)

-5,11,15,15-tetramethyl-6-oxo-

2,7-

dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.

0¹¹,¹⁶]octadec-4-en-14-yl]

acetate

PubChem[3]

NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the complete structural assignment of complex

organic molecules like Gelomulide A. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments is required for unambiguous assignment of all proton and carbon

signals.

¹H and ¹³C NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for a related

diepoxy abietaneolide isolated from Suregada multiflora, which serves as a reference for the

analysis of Gelomulide A.[4] The specific data for Gelomulide A can be found in the original

isolation literature.[2]

Table 2: ¹H and ¹³C NMR Data for a Reference Abietane Diterpenoid from Suregada

multiflora[4]
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Position ¹³C NMR (δc) ¹H NMR (δH, J in Hz)

1 36.9 (CH₂) 1.1-1.4 (m)

2 27.0 (CH₂) 1.6-1.7 (m, ovlp.)

3 77.9 (CH) 3.29 (dd, J = 11.5, 4.3)

4 53.2 (C) -

5 52.9 (CH) 1.1-1.4 (m)

6 20.6 (CH₂) 1.5-1.8 (m, ovlp.)

7 35.6 (CH₂) 1.9 (m)

8 65.8 (C) -

9 47.9 (CH) 2.24 (bs)

10 38.2 (C) -

11 60.6 (CH) 3.98 (bs)

12 85.1 (C) -

13 148.3 (C) -

14 55.3 (CH) 3.66 (s)

15 130.5 (C) -

16 169.4 (C) -

17 8.8 (CH₃) 2.06

18 15.6 (CH₃) 0.80 (s)

19 28.4 (CH₃) 1.03 (s)

20 15.4 (CH₃) 0.81 (s)

Note: Data is for a related compound and should be used as a reference. Specific assignments

for Gelomulide A require analysis of its own spectra.
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Experimental Protocols for NMR Analysis
1. Sample Preparation:

Dissolve 5-10 mg of purified Gelomulide A in approximately 0.5 mL of deuterated chloroform

(CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectroscopy:

Instrument: Bruker Avance spectrometer (or equivalent) operating at a ¹H frequency of 400

MHz or higher.

¹H NMR:

Acquire a standard ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, 32k data points, 16-64 scans, relaxation

delay of 1-2 s.

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, 64k data points, 1024 or more scans,

relaxation delay of 2 s.

3. 2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-

carbon correlations, which is crucial for connecting different spin systems and assigning
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quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To determine the relative stereochemistry of the molecule through

space correlations.

Sample Preparation NMR Data Acquisition & Analysis

Purified Gelomulide A CDCl3 with TMS Sample in NMR Tube 1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, NOESY) Structure Elucidation

Click to download full resolution via product page

NMR Analysis Workflow for Gelomulide A.

Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition

of Gelomulide A and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, typically using Electrospray Ionization (ESI), is essential for

determining the accurate mass and, consequently, the elemental composition of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for Gelomulide A

Ion Calculated m/z Observed m/z

[M+H]⁺ 375.21660
To be determined

experimentally

[M+Na]⁺ 397.19855
To be determined

experimentally

Fragmentation Analysis
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Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of

the parent ion, providing valuable structural information. While specific fragmentation data for

Gelomulide A is not readily available in the public domain, the fragmentation of related

diterpenoids often involves neutral losses of water (H₂O), carbon monoxide (CO), and the

acetate group (CH₃COOH).

Experimental Protocols for Mass Spectrometry
1. Sample Preparation:

Prepare a dilute solution of purified Gelomulide A (approximately 10-100 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

2. LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid

to promote ionization) is commonly employed.

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry (MS):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective

for this class of compounds.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or

Orbitrap is recommended for accurate mass measurements.

MS Scan: Acquire full scan data to detect the protonated molecule [M+H]⁺ and other

adducts.

MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS on the

precursor ion of Gelomulide A to obtain fragmentation spectra. Varying collision energies

should be applied to obtain comprehensive fragmentation information.
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Sample Preparation

Liquid Chromatography

Mass Spectrometry
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LC-MS/MS Workflow for Gelomulide A Analysis.
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Integrated Structure Elucidation Pathway
The definitive structure of Gelomulide A is established by integrating the data from both NMR

and mass spectrometry.

Mass Spectrometry Data
(Molecular Formula, Fragments)

Propose Planar Structure

NMR Data
(1D: 1H, 13C; 2D: COSY, HSQC, HMBC)

NOESY/ROESY Data
(Relative Stereochemistry)

Confirm 3D Structure

Click to download full resolution via product page

Integrated Pathway for Structure Elucidation.

Conclusion
The combined application of advanced NMR and mass spectrometry techniques is

indispensable for the unambiguous structural characterization of complex natural products like

Gelomulide A. The protocols and data presented herein provide a comprehensive guide for

researchers involved in the isolation, identification, and further development of Gelomulide A
and related diterpenoids. Adherence to these methodologies will ensure the acquisition of high-

quality, reliable data crucial for advancing our understanding of the chemistry and

pharmacology of this intriguing class of molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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